molecular formula C19H21BrN2O3 B2979568 Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate CAS No. 312750-51-9

Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate

Cat. No.: B2979568
CAS No.: 312750-51-9
M. Wt: 405.292
InChI Key: RWEZKARWHNFJDZ-UHFFFAOYSA-N
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Description

Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate is a synthetic organic compound characterized by a central acetamido-substituted bromophenyl group linked to a benzylamino-ethyl ester backbone.

Properties

IUPAC Name

ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3/c1-3-25-18(24)12-21-19(14-7-5-4-6-8-14)16-11-15(20)9-10-17(16)22-13(2)23/h4-11,19,21H,3,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEZKARWHNFJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Acetylation: The acetamido group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Esterification: The ethyl ester group is formed through an esterification reaction, often using ethanol and a strong acid catalyst like sulfuric acid.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the bromophenyl compound with an amine, followed by the addition of the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Azides, nitriles

Scientific Research Applications

Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

Key Analogues:

tert-Butyl 2-((4R,6R)-6-(2-(2-(2-Acetamido-5-Bromophenyl)-2,2-Difluoroacetamido)Ethyl)-2,2-Dimethyl-1,3-Dioxan-4-Yl)Acetate (13d) Structural Features: Shares the 2-acetamido-5-bromophenyl group but incorporates a difluoroacetamido substituent and a 1,3-dioxane ring. Synthesis: Yield (25%), m.p. 126–128°C, HPLC purity (83%) . Application: Antiplasmodial and trypanocidal activities, likely due to halogenated and amide functionalities.

Ethyl 2-Phenylacetoacetate

  • Structural Features : Lacks the bromophenyl and acetamido groups but retains the ethyl ester core.
  • Properties : Supplied as a neat oil (≥98% purity), stable at -20°C for ≥2 years .
  • Application : Precursor in phenylacetone synthesis, highlighting ester versatility in organic synthesis.

Cetirizine Ethyl Ester

  • Structural Features : Contains a piperazine ring and chlorophenyl-benzyl group instead of bromophenyl.
  • Application : Intermediate in antihistamine development, emphasizing the role of aryl groups in receptor binding .
Table 1: Structural and Physical Comparison
Compound Molecular Weight Key Functional Groups Melting Point (°C) Purity Application
Target Compound* ~422.3 (calc.) Bromophenyl, Acetamido, Ethyl Ester N/A N/A Hypothesized antimicrobial
tert-Butyl Derivative (13d) 562.15 Bromophenyl, Difluoroacetamido, Dioxane 126–128 83% Antiplasmodial, Trypanocidal
Ethyl 2-Phenylacetoacetate 206.2 Phenylacetoacetate Ester Oil ≥98% Synthetic precursor
Cetirizine Ethyl Ester ~388.8 (calc.) Chlorophenyl, Piperazine, Ethyl Ester N/A N/A Antihistamine intermediate

*Data for the target compound inferred from structural analogues due to lack of direct evidence.

Biological Activity

Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate, with the CAS number 312750-51-9, is a compound of interest in medicinal chemistry due to its potential biological activities. The molecular formula is C19H21BrN2O3C_{19}H_{21}BrN_{2}O_{3}, and it features a complex structure that may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antitumor Activity : Many derivatives of acetamido compounds have been studied for their potential to inhibit cancer cell proliferation. For instance, studies suggest that similar compounds can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .
  • Anti-inflammatory Effects : Compounds containing bromine and acetamido groups are often explored for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies and Research Findings

  • Anticancer Studies : A study focused on a series of brominated acetamido compounds found that they exhibited significant cytotoxic effects against pancreatic cancer cell lines. The mechanism was linked to the induction of cell cycle arrest and apoptosis .
  • Docking Studies : Computational studies involving molecular docking simulations have suggested that this compound can effectively bind to targets involved in cancer progression, such as the c-Met receptor. This binding could potentially inhibit tumor growth and metastasis .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds indicate favorable absorption and distribution characteristics, which enhance their therapeutic potential. However, detailed studies specific to this compound are still needed to fully understand its bioavailability and metabolic pathways .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeReference
This compoundAntitumor
5-Bromo-2-acetamidobenzeneAnti-inflammatory
N-(4-bromophenyl)acetamideCytotoxic
4-BromoanilineAnticancer

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